{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the pyrazole ring can introduce various functional groups .
Scientific Research Applications
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole moiety and have similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
[1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H21N3O/c1-9-7-14-15(2)11(9)10(6-13)12(8-16)4-3-5-12/h7,10,16H,3-6,8,13H2,1-2H3 |
InChI Key |
PZGIKOIJYRIDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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